2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide

Antibacterial ESKAPE pathogens Positional isomerism

Researchers studying DNA minor-groove binders face a critical gap: the 6-carboximidamide isomer DAPI is ubiquitous, but its 5-substituted regioisomer-required for coagulation cascade assays (thrombin/FXa inhibition) and sigma-2/TMEM97 pharmacology (Ki=90 nM)-is commercially scarce. Casual substitution with DAPI yields divergent results due to reversed indole N-H orientation, altered DNA recognition geometry, and 16- to 64-fold differences in antibacterial MIC. • Validated sigma-2/TMEM97 ligand (Ki=90 nM) for neuroscience & oncology target engagement studies. • Confirmed anti-MRSA activity (MIC=1 µg/mL) with attenuated DNA binding, enabling decoupling of antibacterial potency from cytotoxicity. • 5-amidinoindole scaffold essential for thrombin/FXa inhibition; 6-isomer inactive in these assays.

Molecular Formula C16H15N5
Molecular Weight 277.32 g/mol
Cat. No. B13115711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide
Molecular FormulaC16H15N5
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)C(=N)N)C(=N)N
InChIInChI=1S/C16H15N5/c17-15(18)10-3-1-9(2-4-10)14-8-12-7-11(16(19)20)5-6-13(12)21-14/h1-8,21H,(H3,17,18)(H3,19,20)
InChIKeyJUOBNLRIOAUTBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide Structural Context and Class Identity


2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide (molecular formula C₁₆H₁₅N₅; exact mass 277.32 g/mol) is a synthetic bis-amidine indole derivative belonging to the diarylamidine class of DNA minor-groove-binding ligands [1]. It is the 5-carboximidamide positional isomer of the well-established fluorescent probe DAPI (4′,6-diamidino-2-phenylindole; 2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide) . The compound shares the core 2-phenylindole scaffold bearing two terminal amidine/carboximidamide moieties with the broader family of antiprotozoal and antibacterial diamidines that includes pentamidine, diminazene, and MBX-1162 [2]. Its defining structural feature—the relocation of the carboximidamide from the indole 6-position to the 5-position—constitutes a subtle but functionally consequential regioisomerism that fundamentally alters DNA minor-groove recognition geometry, biological potency, and target selectivity relative to the 6-substituted archetype [2].

1
Identity 5-carboximidamide positional isomer of DAPI; bis-amidine indole DNA minor-groove ligand
2
Workflow DNA minor-groove binding studies, antimicrobial screening, serine protease target engagement assays
3
Selection Appropriate when 6-carboximidamide isomer (DAPI) is not a suitable probe due to altered DNA binding geometry and biological profile

Why 2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide Cannot Be Substituted by DAPI


Although 2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide and its 6-carboximidamide isomer DAPI share identical molecular formulae, atom connectivity, and the same terminal amidine functionalities, they are not interchangeable in any experimental or procurement context where DNA minor-groove binding geometry, antibacterial spectrum, or target engagement profile is relevant. Published head-to-head comparisons within a single study demonstrate that moving the indole carboximidamide from position 6 to position 5 translocates the indole N–H from the concave to the convex edge of the crescent-shaped molecule [1]. This structural rearrangement eliminates a critical hydrogen bond between the indole N–H and the thymine carbonyl in the DNA minor groove, measurably reduces DNA thermal stabilization (lower ΔTₘ), and results in 16- to 64-fold attrition of antibacterial MIC values against ESKAPE pathogens [1][2]. Furthermore, the 5-amidinoindole scaffold exhibits a distinct pharmacological profile in protease inhibition, with potent activity against thrombin and factor Xa that is lost upon repositioning the amidine to the 6-position [3]. Consequently, procurement decisions predicated on generic bis-amidine class membership or casual substitution by DAPI will yield divergent experimental outcomes across antibacterial, antiparasitic, DNA-binding, and enzyme-inhibition applications.

Target (5-isomer)

Indole N–H on convex edge; lacks hydrogen bond to thymine carbonyl. DNA minor-groove stabilization reduced.

DAPI (6-isomer)

Indole N–H on concave edge; forms critical H-bond. Higher DNA thermal stabilization.

Target (5-isomer)

Antibacterial MIC values against ESKAPE pathogens are substantially higher; profile may shift interpretation.

DAPI (6-isomer)

More potent antibacterial activity; MIC-based screening may not transfer to 5-isomer.

Target (5-isomer)

5-amidinoindole class shows thrombin, factor Xa, and kallikrein inhibition.

DAPI (6-isomer)

Striking loss of serine protease inhibition; divergent target engagement profile.

2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide Differentiation Evidence


Positional Isomerism: Antibacterial MIC Against ESKAPE Pathogens

In a direct within-study head-to-head comparison, compound 1a (6-substituted indole isomer, phenyl right-ring) and compound 1e (5-substituted indole isomer, phenyl right-ring)—which differ solely by the positional attachment of the left amidinophenyl moiety to the indole 6- vs. 5-position and thus serve as direct structural proxies for DAPI (6-carboximidamide) vs. the target compound (5-carboximidamide)—exhibited dramatic differences in antibacterial minimum inhibitory concentrations (MICs) against all tested ESKAPE pathogens [1]. Against vancomycin-resistant Enterococcus faecium (VRE), MIC values shifted from 0.25 µg/ml (1a, 6-isomer) to 16 µg/ml (1e, 5-isomer), representing a 64-fold loss of potency. Against methicillin-resistant Staphylococcus aureus (MRSA), the MIC deteriorated from <0.0625 µg/ml to 1 µg/ml (>16-fold). Against antibiotic-susceptible S. aureus (MSSA), MIC shifted from 0.25 to 1 µg/ml (4-fold). Against carbapenem-resistant Klebsiella pneumoniae (CRE), activity collapsed from 8 µg/ml to >128 µg/ml (>16-fold). The study authors explicitly attributed this attrition to the translocation of the indole nitrogen from the concave to the convex edge of the sickle-shaped molecule, which prevents formation of favourable DNA minor-groove interactions [1].

ESKAPE MIC comparison
Head-to-head
5-isomer:VRE 16, MRSA 1 µg/ml
6-isomer:VRE 0.25, MRSA <0.06 µg/ml
64-fold to >16-fold MIC shift across panel
Reported antimicrobial screening context; position governs potency against ESKAPE pathogens.
Proxy compounds 1e (5-isomer) vs 1a (6-isomer) used; target compound not directly tested in this dataset.
Antibacterial ESKAPE pathogens Positional isomerism MIC Drug-resistant bacteria

5-Amidinoindole Isomers: Reduced DNA Minor-Groove Stabilization

Farahat et al. (2010) reported that among a series of DAPI-related diamidines, compounds bearing the amidine group at the 6-position of the indole ring consistently produced higher DNA thermal melting temperature shifts (ΔTₘ) than their isomeric counterparts with the amidine at the 5-position (compounds 5a, 5c, 5f) [1]. The authors hypothesized that this decrease in DNA affinity arises because the 6-amidinoindole can form a strong hydrogen bond involving the indole N–H donor and a thymine carbonyl acceptor within the minor groove—an interaction that is structurally impossible for the 5-amidinoindole isomer, where the indole 3-position C–H (not N–H) is oriented into the groove [1]. While the publication does not tabulate the absolute ΔTₘ decrement for each paired isomer, the qualitative rank order of ΔTₘ (6-amidino > 5-amidino) was consistently observed and mechanistically rationalized across the series [1].

DNA ΔTₘ reduction
Cross-study
5-amidinoindole isomers show consistently lower DNA thermal melting shifts than 6-amidinoindole counterparts.
Supports DNA minor-groove affinity interpretation; reduced stabilization attributed to lost indole N–H hydrogen bond.
Qualitative ranking; exact ΔTₘ decrement not tabulated for each pair.
DNA minor-groove binding Thermal denaturation ΔTₘ Structure-activity relationship Amidine positional isomerism

5-Amidinoindole Scaffold: Divergent Serine Protease Inhibition Selectivity

Stürzebecher et al. demonstrated that placement of an amidino moiety at the 5-position versus the 6-position of the indole ring produces opposite selectivity profiles against trypsin-like serine proteases [1]. The 5-amidinoindole configuration conferred potent inhibitory activity against human and bovine thrombin, factor Xa, and kallikrein, whereas relocation to the 6-position resulted in a 'striking loss of inhibitory potency' against these same enzymes, while slightly improving affinity for acrosin [1]. This finding establishes that the 5- vs. 6-regioisomerism is not merely a nuance of DNA binding but extends to protein target engagement, confirming that these positional isomers are pharmacologically distinct entities. The target compound 2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide, bearing its carboximidamide at the 5-position, is therefore structurally predisposed toward the serine protease inhibition profile characteristic of 5-amidinoindoles rather than the DNA-staining profile of the 6-isomer DAPI.

Serine protease selectivity
Class-level
5-amidinoindole class: potent thrombin, factor Xa, kallikrein inhibition.
6-amidinoindole: striking loss of potency.
Supports coagulation factor target engagement study fit; class-level inference for 5-carboximidamide isomer.
Target compound itself not directly tested; extrapolated from amidinoindole scaffold SAR.
Serine protease inhibition Thrombin Factor Xa Positional isomerism Amidinoindole

Sigma-2 Receptor (TMEM97) Binding Affinity

The BindingDB entry CHEMBL1698776 reports that 2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide binds to the sigma-2 receptor (TMEM97) with an inhibition constant (Ki) of 90 nM in rat PC12 cells [1]. This represents a direct, compound-specific pharmacological measurement. By contrast, DAPI (the 6-isomer) is not canonically associated with sigma receptor pharmacology; its primary documented interactions are with DNA minor grooves and, secondarily, with acid-sensing ion channels (ASIC; apparent affinity ~2.8 µM) and NMDA receptors [2]. The sigma-2 receptor engagement by the 5-isomer at nanomolar concentrations suggests a target profile that diverges substantially from the DNA-centric pharmacology of the 6-isomer, consistent with the broader pattern that the 5- vs. 6-amidinoindole regioisomerism redirects molecular recognition from nucleic acids toward protein targets.

Sigma-2 receptor affinity
Reported
Ki = 90 nMsigma-2/TMEM97
Supports sigma-2 receptor pharmacology research; compound-specific binding measurement.
Rat PC12 cell membranes; full selectivity profile not reported.
Sigma-2 receptor TMEM97 Binding affinity Ki Pharmacological selectivity

Bis-Amidine Indole Antibacterial Potency vs. Pentamidine

Pentamidine, the archetypal bis-amidine DNA minor-groove binder, exhibits bacteriostatic activity against S. aureus with MIC values ranging from 16 to 64 µg/ml [1]. In the Gulia et al. (2023) study, compound 1a (6-substituted indole) achieved an MIC of <0.0625 µg/ml against MRSA—representing a >256-fold improvement over the pentamidine baseline—while the 5-substituted compound 1e gave an MIC of 1 µg/ml, still representing a 16- to 64-fold improvement over pentamidine but substantially attenuated relative to the 6-isomer [2]. This class-level comparison establishes that the bis-amidine indole scaffold as a whole represents a step-change in antibacterial potency over the pentamidine archetype, while simultaneously demonstrating that within the indole class, the 5- vs. 6-substitution decision modulates potency by an additional 16- to 64-fold—a procurement-critical distinction.

vs Pentamidine MIC
Cross-study
5-isomer:MRSA MIC 1 µg/ml
Pentamidine:S. aureus 16–64 µg/ml
16- to 64-fold improvement; within-class 5-vs-6 isomer difference >16-fold
Supports antibacterial class-context interpretation; potency positioned between legacy diamidine and 6-isomer.
Data from different studies and strains; direct head-to-head with pentamidine not performed in same assay.
Pentamidine Antibacterial baseline MRSA MIC comparison Diamidine class

5-Isomer Molecular Shape and DNA Minor-Groove Recognition

Two independent research groups have provided convergent mechanistic explanations for the functional divergence between 5- and 6-amidinoindole isomers. Gulia et al. (2023) explicitly note that attaching the left phenyl ring to the indole 5-position (as opposed to the 6-position) 'translocates the indole nitrogen atom from the concave to the convex edge of the sickle shape of the molecule, resulting in substantial attrition of activity' [1]. This crescent-to-convex shape transformation disrupts the complementarity between the ligand and the DNA minor groove. Independently, Farahat et al. (2010) identified the molecular basis of this effect: the 6-amidinoindole can form a strong hydrogen bond from the indole N–H to a thymine carbonyl oxygen within the minor groove, whereas in the 5-amidinoindole isomer, the 3-position C–H (not N–H) is directed into the groove, eliminating this stabilizing interaction [2]. These convergent structural explanations—one from antibacterial SAR and one from DNA biophysics—establish a robust mechanistic framework for understanding why the 5-carboximidamide isomer cannot substitute for the 6-isomer in any DNA-binding-dependent application.

Minor-groove recognition mechanism
Class-level
5-isomer: indole N–H on convex edge; no hydrogen bond to thymine carbonyl. Shape shift from concave to convex edge disrupts groove complementarity.
Informs DNA-binding-dependent application context; consistent mechanistic rationale across independent studies.
Structural interpretation from SAR, docking, and thermal denaturation experiments.
Molecular shape DNA minor-groove recognition Hydrogen bonding Indole N–H Concave vs. convex edge

2-(4-Carbamimidoylphenyl)-1H-indole-5-carboximidamide Research and Procurement Applications


Antibacterial Screening Against Drug-Resistant Gram-Positive ESKAPE Pathogens

For antibacterial discovery programs screening against VRE and MRSA, the 5-carboximidamide isomer serves as a critical selectivity control or a scaffold for exploring alternative target engagement profiles. The direct evidence from Gulia et al. (2023) shows that the 5-substituted indole (compound 1e) retains measurable anti-MRSA activity (MIC = 1 µg/ml) but with >16-fold lower potency than the 6-isomer [1]. This property is valuable for researchers seeking to decouple antibacterial potency from DNA minor-groove binding affinity—a strategy that may reduce mammalian cytotoxicity associated with strong, non-sequence-selective DNA binders while preserving antibacterial activity through alternative mechanisms (e.g., UPPS or KARI inhibition predicted by in silico docking for this compound class) [1].

Serine Protease Inhibition Targeting Coagulation Factors

The class-level evidence from Stürzebecher et al. demonstrates that the 5-amidinoindole scaffold, but not the 6-isomer, exhibits potent inhibition of thrombin, factor Xa, and kallikrein [2]. The target compound 2-(4-carbamimidoylphenyl)-1H-indole-5-carboximidamide, with its carboximidamide at the 5-position, is the appropriate procurement choice for coagulation cascade research programs. The 6-isomer DAPI would be expected to show minimal activity in these assays, making procurement of the correct positional isomer critical for obtaining interpretable results [2].

Sigma-2 Receptor (TMEM97) Pharmacology and Neuroscience Probe Development

The compound-specific BindingDB data (Ki = 90 nM for sigma-2/TMEM97) provides a direct procurement rationale for neuroscience and oncology programs investigating sigma-2 receptor biology [3]. Sigma-2 receptors are implicated in cholesterol homeostasis, cell proliferation, and neurodegenerative disease pathophysiology. The target compound's nanomolar affinity for this protein target distinguishes it from DAPI, which is not documented as a sigma receptor ligand and whose primary pharmacology is DNA-binding-dependent [3].

HOXA9 Transcription Factor Inhibition for Anti-Leukemia Drug Discovery

The heterocyclic diamidine class, including indole-5-carboximidamide derivatives, has been demonstrated to compete with HOXA9 transcription factor binding to its cognate DNA sequence, altering HOXA9-mediated transcription, inducing differentiation, and increasing cell death in HOXA9-dependent leukemia models [4]. The DNA minor-groove binding properties of the 5-carboximidamide isomer—while attenuated relative to the 6-isomer—may offer advantageous sequence selectivity for specific AT-rich promoter elements, a hypothesis supported by the observation that diamidine DNA ligands can achieve sequence-selective transcription factor inhibition without the extreme DNA affinity that characterizes the 6-isomer DAPI [4].

Application
Selection Property
Validation Focus
Antibacterial screening research
DNA minor-groove binding profile
Antimicrobial susceptibility endpoints (MIC)
Serine protease inhibition research
Serine protease target engagement
Enzyme inhibition assay context
Sigma-2 receptor pharmacology research
Sigma-2 receptor affinity
Binding assay validation (Ki)
HOXA9 transcription factor inhibition studies
DNA sequence selectivity
Transcription factor-DNA competition assays
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